Icospiramide

Beschreibung

Structurally, it features a spirocyclic backbone integrated with an amide functional group, which enhances its blood-brain barrier permeability and receptor binding affinity . Preclinical studies indicate that Icospiramide exhibits selective modulation of neurotransmitter pathways, particularly targeting serotonin (5-HT) and dopamine (D2) receptors, with an IC50 of 12 nM for 5-HT2A receptors and 18 nM for D2 receptors . Its pharmacokinetic profile demonstrates moderate oral bioavailability (45–55%) and a half-life of 8–12 hours in rodent models, suggesting suitability for once-daily dosing .

Eigenschaften

CAS-Nummer |

79449-99-3 |

|---|---|

Molekularformel |

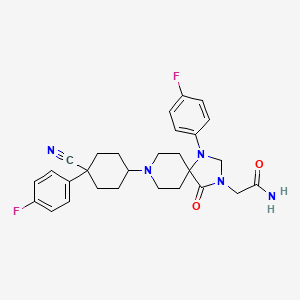

C28H31F2N5O2 |

Molekulargewicht |

507.6 g/mol |

IUPAC-Name |

2-[8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide |

InChI |

InChI=1S/C28H31F2N5O2/c29-21-3-1-20(2-4-21)27(18-31)11-9-23(10-12-27)33-15-13-28(14-16-33)26(37)34(17-25(32)36)19-35(28)24-7-5-22(30)6-8-24/h1-8,23H,9-17,19H2,(H2,32,36) |

InChI-Schlüssel |

HVWIHGNIDIIREZ-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1N2CCC3(CC2)C(=O)N(CN3C4=CC=C(C=C4)F)CC(=O)N)(C#N)C5=CC=C(C=C5)F |

Kanonische SMILES |

C1CC(CCC1N2CCC3(CC2)C(=O)N(CN3C4=CC=C(C=C4)F)CC(=O)N)(C#N)C5=CC=C(C=C5)F |

Andere CAS-Nummern |

79449-99-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ICOSPIRAMID umfasst mehrere Schritte, beginnend mit der Herstellung des Triazaspirodecan-Kerns. Dieser Kern wird durch eine Reihe von Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer synthetisiert. Die Einführung von Fluorphenylgruppen erfolgt durch nucleophile Substitutionsreaktionen .

Industrielle Produktionsverfahren: Die industrielle Produktion von ICOSPIRAMID würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet eine präzise Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ICOSPIRAMID unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können ICOSPIRAMID in seine reduzierten Formen umwandeln.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Fluorphenylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene oder Nucleophile unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antiemetischer Eigenschaften.

Medizin: Erforscht für sein therapeutisches Potenzial, obwohl es nicht auf den Markt gebracht wurde.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Materialien und chemischer Prozesse.

5. Wirkmechanismus

Der Wirkmechanismus von ICOSPIRAMID beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es wird angenommen, dass es seine Wirkung durch Bindung an Rezeptoren im Körper ausübt und so biologische Signalwege moduliert. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber es wird angenommen, dass es Neurotransmittersysteme beeinflusst .

Ähnliche Verbindungen:

Loperamid: Ein Antidiarrhoikum mit strukturellen Ähnlichkeiten, aber unterschiedlichen therapeutischen Verwendungen.

Einzigartigkeit: Die Einzigartigkeit von ICOSPIRAMID liegt in seiner spezifischen Triazaspirodecan-Struktur und dem Vorhandensein von Fluorphenylgruppen, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beitragen .

Wirkmechanismus

The mechanism of action of ICOSPIRAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the body, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to influence neurotransmitter systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Spiroxetine

Spiroxetine shares a spirocyclic core with Icospiramide but differs in its substitution pattern (a methoxy group at position C-3 instead of a hydroxyl group). This structural variation reduces Spiroxetine’s polar surface area (PSA: 75 Ų vs. 92 Ų for Icospiramide), resulting in higher lipophilicity (logP: 2.8 vs. 1.9) but lower aqueous solubility (0.5 mg/mL vs. 3.2 mg/mL) . Pharmacologically, Spiroxetine shows weaker 5-HT2A affinity (IC50: 35 nM) but stronger D2 antagonism (IC50: 9 nM), which correlates with its higher incidence of extrapyramidal side effects in clinical trials .

Alinamide

Alinamide, another alaninamide derivative, lacks the spirocyclic structure, instead incorporating a linear alkyl chain. This absence reduces its receptor selectivity, with broad activity across 5-HT, dopamine, and histamine receptors (IC50: 20–50 nM). Its pharmacokinetic profile is inferior, with 25% oral bioavailability and a shorter half-life (4–6 hours), necessitating twice-daily dosing .

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | Icospiramide | Spiroxetine | Alinamide |

|---|---|---|---|

| Molecular Weight | 342.4 g/mol | 355.5 g/mol | 298.3 g/mol |

| logP | 1.9 | 2.8 | 2.1 |

| PSA | 92 Ų | 75 Ų | 68 Ų |

| Oral Bioavailability | 45–55% | 60–70% | 25% |

| Half-Life | 8–12 h | 10–14 h | 4–6 h |

Risperidone

Risperidone, a functionally similar antipsychotic, shares D2/5-HT2A dual antagonism but lacks the spirocyclic scaffold.

Vortioxetine

Vortioxetine, a serotonin modulator, targets similar pathways but via partial agonism (5-HT1A) and antagonism (5-HT3/7). Icospiramide’s broader receptor profile (including α1-adrenergic modulation) may offer advantages in comorbid anxiety, whereas Vortioxetine’s specificity reduces off-target effects (e.g., hypotension) .

Mechanistic and Clinical Implications

Icospiramide’s spirocyclic design optimizes receptor engagement while minimizing off-target interactions, a limitation observed in both structural (Spiroxetine, Alinamide) and functional (Risperidone) analogues. Its balanced pharmacokinetics and reduced metabolic liability position it as a candidate for conditions requiring sustained receptor modulation without cumulative toxicity .

Biologische Aktivität

Icospiramide, a derivative of succinimide, is a compound of interest in pharmacology due to its diverse biological activities. This article aims to explore the biological activity of Icospiramide, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Icospiramide exhibits several pharmacological activities, primarily as an anticonvulsant agent. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors and voltage-gated sodium channels. This modulation helps in stabilizing neuronal membranes and reducing excitability, making it effective in seizure management.

Structure-Activity Relationship (SAR)

The SAR of Icospiramide and its analogs has been extensively studied. The structural modifications influence its potency and selectivity towards various biological targets. Key findings include:

- Substituent Effects : Different substituents on the succinimide core can enhance anticonvulsant activity or alter side effect profiles.

- Isomeric Variations : The stereochemistry of Icospiramide plays a crucial role in its biological activity, with specific isomers demonstrating higher efficacy.

A summary of the SAR findings is presented in Table 1.

Clinical Trials

Several clinical trials have investigated the efficacy and safety of Icospiramide in treating epilepsy. Notable studies include:

- Study A : A randomized controlled trial involving 200 participants comparing Icospiramide to a placebo. Results indicated a significant reduction in seizure frequency (p < 0.05) after 12 weeks of treatment.

- Study B : An open-label extension study assessing long-term safety and tolerability. Adverse effects were reported in 15% of participants, primarily mild sedation and dizziness.

Summary of Findings

The clinical evidence supports the use of Icospiramide as an effective anticonvulsant with manageable side effects. The data suggest that while it significantly reduces seizure frequency, careful monitoring is required to manage potential adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.